4-(BENZYLSULFANYL)-2-(4-METHOXYPHENYL)-7-METHYL-5H-CHROMENO[2,3-D]PYRIMIDINE
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Overview
Description
4-(BENZYLSULFANYL)-2-(4-METHOXYPHENYL)-7-METHYL-5H-CHROMENO[2,3-D]PYRIMIDINE is a complex organic compound that belongs to the class of chromeno[2,3-d]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZYLSULFANYL)-2-(4-METHOXYPHENYL)-7-METHYL-5H-CHROMENO[2,3-D]PYRIMIDINE typically involves multi-step organic reactions. The starting materials often include benzyl sulfide, 4-methoxyphenyl derivatives, and chromeno[2,3-d]pyrimidine precursors. Common reaction conditions may involve:
Catalysts: Acid or base catalysts to facilitate the reaction.
Solvents: Organic solvents like dichloromethane or ethanol.
Temperature: Reactions may be carried out at elevated temperatures to increase the reaction rate.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
4-(BENZYLSULFANYL)-2-(4-METHOXYPHENYL)-7-METHYL-5H-CHROMENO[2,3-D]PYRIMIDINE can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation or alkylation of aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: May be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4-(BENZYLSULFANYL)-2-(4-METHOXYPHENYL)-7-METHYL-5H-CHROMENO[2,3-D]PYRIMIDINE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.
Receptor Binding: Binding to cellular receptors to modulate biological responses.
Signal Transduction: Affecting intracellular signaling pathways to alter cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 4-(BENZYLSULFANYL)-2-(4-HYDROXYPHENYL)-7-METHYL-5H-CHROMENO[2,3-D]PYRIMIDINE
- 4-(BENZYLSULFANYL)-2-(4-CHLOROPHENYL)-7-METHYL-5H-CHROMENO[2,3-D]PYRIMIDINE
Uniqueness
4-(BENZYLSULFANYL)-2-(4-METHOXYPHENYL)-7-METHYL-5H-CHROMENO[2,3-D]PYRIMIDINE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
4-benzylsulfanyl-2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O2S/c1-17-8-13-23-20(14-17)15-22-25(30-23)27-24(19-9-11-21(29-2)12-10-19)28-26(22)31-16-18-6-4-3-5-7-18/h3-14H,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPMWLPSWAYISF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)OC)SCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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